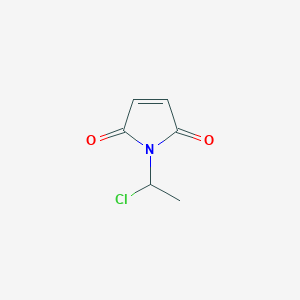
(3-Hydroxy-2-phenylquinolin-4-yl)(1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone typically involves the reaction between aldonitrones and dibenzoylacetylene under microwave-assisted conditions . This method is preferred due to its efficiency and high yield compared to traditional thermal activation methods . The reaction proceeds through two distinct pathways, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for large-scale production. This includes scaling up the microwave-assisted reactions and ensuring consistent quality and yield through rigorous process control.
Análisis De Reacciones Químicas
Types of Reactions
(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, specific solvents, and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydroquinoline derivatives.
Aplicaciones Científicas De Investigación
(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
3-acetylquinoline: Known for its antimicrobial and anticancer properties.
4-hydroxyquinoline: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
2-phenylquinoline: Used in medicinal chemistry for its potential therapeutic applications.
Uniqueness
(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone stands out due to its unique combination of a quinoline core with an imidazole moiety. This structural feature enhances its ability to interact with a broader range of biological targets, making it a versatile compound for various scientific and industrial applications .
Propiedades
Número CAS |
923279-99-6 |
|---|---|
Fórmula molecular |
C19H13N3O2 |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C19H13N3O2/c23-18-16(19(24)22-11-10-20-12-22)14-8-4-5-9-15(14)21-17(18)13-6-2-1-3-7-13/h1-12,23H |
Clave InChI |
BUGUDQDKDOXDFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)C(=O)N4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-diaminophenyl)ethyl]acetamide](/img/structure/B13872137.png)




![2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol](/img/structure/B13872180.png)
![6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13872185.png)


![5-iodo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13872198.png)



![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)
